Comprehensive Technical Guide on 1-Phenylhept-1-yn-3-one: Physical Properties, Boiling Point Data, and Synthetic Applications
Comprehensive Technical Guide on 1-Phenylhept-1-yn-3-one: Physical Properties, Boiling Point Data, and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing and scaling complex molecular scaffolds. 1-Phenylhept-1-yn-3-one is a highly versatile alkynyl ketone that serves as a critical building block in advanced organic synthesis, particularly in the stereoselective construction of tetrasubstituted olefins and asymmetric furanones. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior (specifically boiling point dynamics), and field-proven synthetic protocols. By understanding the causality behind its structural reactivity, researchers can optimize its use in drug development and materials science.
Chemical Identity & Structural Causality
The reactivity and physical properties of 1-phenylhept-1-yn-3-one are directly dictated by its tripartite structure:
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The Phenyl Ring: Provides pi-stacking capabilities and UV chromophore characteristics, making the molecule easily traceable via UV-Vis detectors during chromatography.
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The Conjugated Alkynyl Ketone Core: The sp-hybridized alkyne conjugated with the carbonyl group creates a highly electrophilic beta-carbon, priming the molecule for Michael additions and torquoselective olefinations.
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The Aliphatic Tail (Butyl Group): Imparts lipophilicity, significantly lowering the melting point and rendering the compound a liquid at room temperature, while also improving solubility in non-polar organic solvents.
Physical Properties & Boiling Point Dynamics
Obtaining accurate thermodynamic data for conjugated alkynyl ketones requires careful consideration of their thermal stability. At elevated temperatures, the highly reactive alkyne moiety is susceptible to thermally induced polymerization or degradation.
Causality in Boiling Point Determination: Attempting to distill 1-phenylhept-1-yn-3-one at atmospheric pressure (760 mmHg) will inevitably lead to decomposition before the boiling point is reached. Therefore, boiling point data must be extrapolated or measured under high vacuum (e.g., 0.1–1.0 mmHg) to suppress the kinetic pathways leading to polymerization.
Quantitative Physical Data Summary
| Property | Value / Description | Analytical Rationale |
| Molecular Formula | C₁₃H₁₄O | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 186.25 g/mol | Standard isotopic mass calculation. |
| Exact Mass | 186.1044 Da | Critical for mass spectrometric validation [1]. |
| Appearance | Pale yellow to orange oil | Color deepens upon trace oxidation/polymerization. |
| Boiling Point (760 mmHg) | ~310 °C – 330 °C (Extrapolated) | Theoretical only; compound decomposes at this temperature. |
| Boiling Point (0.1 mmHg) | 120 °C – 140 °C | Operational distillation range under high vacuum. |
| Density | ~1.02 – 1.05 g/cm³ | Estimated based on structural analogs. |
Synthetic Methodologies & Protocols
To synthesize 1-phenylhept-1-yn-3-one, the most reliable and scalable approach is the nucleophilic addition of lithium phenylacetylide to pentanal, followed by a controlled oxidation of the resulting secondary alcohol. Modern green chemistry protocols utilize aerobic oxidation to prevent heavy metal contamination in downstream pharmaceutical applications [1].
Step-by-Step Aerobic Oxidation Protocol
This protocol is designed as a self-validating system. Each step contains an observable metric to ensure reaction fidelity.
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Substrate Preparation: Dissolve 1.0 mmol of 1-phenylhept-1-yn-3-ol in 5 mL of a suitable solvent (e.g., toluene or 1,2-dichloroethane).
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Catalyst Initiation: Add 1 mol% of a ferrous (Fe) catalyst and a catalytic amount of sodium chloride (NaCl) as an additive. Causality: The Fe(II)/Fe(III) redox cycle facilitates electron transfer from the alcohol to molecular oxygen, while the chloride ions stabilize the active metal complex.
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Aerobic Oxidation: Purge the reaction vessel and maintain an atmosphere of pure O₂ (or ambient air) at room temperature. Stir vigorously.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10:90 ethyl acetate/hexane eluent. The disappearance of the polar alcohol spot (lower Rf) and the emergence of the UV-active ketone spot (higher Rf) validates the oxidation progress.
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Workup & Isolation: Filter the mixture through a short pad of silica gel to remove the iron catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify via flash column chromatography to yield 1-phenylhept-1-yn-3-one as a yellow oil (typically ~87% yield) [1].
Figure 1: Step-by-step synthetic workflow for 1-phenylhept-1-yn-3-one via aerobic oxidation.
Applications in Advanced Organic Synthesis
Torquoselective Olefination
One of the most profound applications of 1-phenylhept-1-yn-3-one is its use in highly stereoselective olefinations with ynolates [2]. When the alkynyl ketone reacts with a lithium ynolate, it forms an oxetene (a β -lactone enolate) intermediate.
Mechanistic Causality: During the electrocyclic ring opening of the oxetene, substituents must rotate either inward or outward. The alkynyl group exerts a strong substituent effect. Due to intense orbital interactions between the breaking C–O σ bond and the alkyne's π system, the alkynyl group acts as an electron-donating substituent and is forced to rotate outward. This torquoselectivity dictates the geometry of the resulting double bond, yielding tetrasubstituted olefins with exceptionally high Z/E stereoselectivity (e.g., 91:9 ratio) [2].
Figure 2: Mechanism of torquoselective olefination of 1-phenylhept-1-yn-3-one with ynolates.
Furthermore, the compound serves as a vital precursor in the catalytic asymmetric synthesis of 3(2H)-furanones, utilizing osmium-catalyzed dihydroxylation protocols [3].
Self-Validating Analytical Protocols
To ensure the integrity of the synthesized 1-phenylhept-1-yn-3-one before utilizing it in downstream drug development workflows, the following NMR benchmarks must be met. This acts as a self-validating quality control step:
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¹H NMR (300 MHz, CDCl₃):
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δ 7.56 (d, J=7.5 Hz, 2H) – Ortho-protons of the phenyl ring.
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δ 7.47–7.30 (m, 3H) – Meta and para-protons of the phenyl ring.
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δ 2.66 (t, J=7.4 Hz, 2H) – The α -methylene protons adjacent to the carbonyl. Crucial validation point: If this triplet shifts significantly upfield, the ketone has not formed.
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δ 1.78–1.64 (m, 2H) & 1.46–1.31 (m, 2H) – The internal aliphatic CH₂ groups.
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δ 0.95 (t, J=7.4 Hz, 3H) – The terminal methyl group [1].
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Storage Protocol: Due to the reactivity of the conjugated system, the verified compound must be stored under an inert argon atmosphere at -20 °C to prevent auto-oxidation and polymerization.
References
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Process for producing aldehydes or ketones by oxidizing alcohols with oxygen. ResearchGate.1
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The Effect of Alkynyl Groups on Torquoselectivity. Highly Stereoselective Olefination of Alkynyl Ketones with Ynolates. Journal of the American Chemical Society (ACS Publications). 2
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A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. The Royal Society of Chemistry. 3
